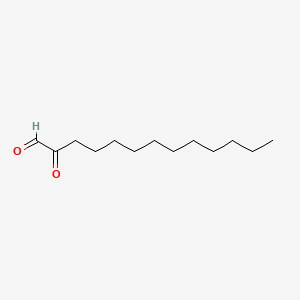

Undecylglyoxal

Descripción general

Descripción

Glyoxal is an organic compound with the formula OCHCHO . It is typically supplied as an aqueous solution in which hydrated oligomers are present . Methylglyoxal is a similar compound with an additional methyl group .

Synthesis Analysis

Glyoxal can be produced by the liquid phase oxidation of acetaldehyde with dilute nitric acid . A similar process might be used to synthesize Undecylglyoxal, but specific details are not available.Molecular Structure Analysis

Glyoxal contains 2 double bonds and 1 aldehyde . The structure of this compound would likely be similar, but with an undecyl group attached.Chemical Reactions Analysis

Glyoxal can undergo various reactions, including with ammonia to form secondary organic aerosol (SOA) components in the atmosphere . The reactions of this compound might be similar but are not specifically documented.Aplicaciones Científicas De Investigación

Polymerization and Materials Science

Undecylenic acid, closely related to undecylglyoxal, is utilized as a bio-based synthon for polymerization. This includes its use in creating photopolymerizable monomers through epoxidation and acrylation reactions. Additionally, it aids in producing polyhydroxyurethane-based materials via transesterification with dimethyl carbonate, metathesis, and aminolysis reactions. These processes emphasize green chemistry approaches, involving solvent-less and catalyzed reactions, and the resulting polymer materials demonstrate notable properties, as analyzed through various spectroscopy and chromatography techniques (Bigot et al., 2016).

Biochemical and Medical Research

This compound, as part of the broader family of glyoxal compounds, is significant in medical research. Methylglyoxal, a compound similar to this compound, plays a critical role in physiological studies. It is the major physiological substrate of the cytosolic glyoxalase system, and its accumulation, known as dicarbonyl stress, is implicated in tissue damage related to aging and diseases. Techniques like LC-MS/MS are employed for its measurement, crucial in developing therapeutic strategies and characterizing medical products, especially in relation to diabetes and metabolic disorders (Rabbani & Thornalley, 2014).

Cosmetics and Personal Care

Undecylglycerylether-modified silicone, a derivative of this compound, forms molecular aggregates with water, similar to reversed hexagonal liquid crystals. This compound, when used in the water/GES/polydimethylsiloxane system, creates stable high water content silicone W/O emulsions. It's found that co-surfactants like polyoxyethylene-modified silicone can further enhance the stability of these emulsions. Such developments are significant for applications in personal care and cosmetic formulations (Nagatani et al., 2001).

Safety and Hazards

Propiedades

IUPAC Name |

2-oxotridecanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h12H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAOZVRRSPDKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168746 | |

| Record name | Tridecanal, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16979-04-7 | |

| Record name | Tridecanal, 2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016979047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecanal, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

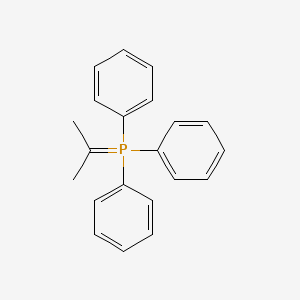

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

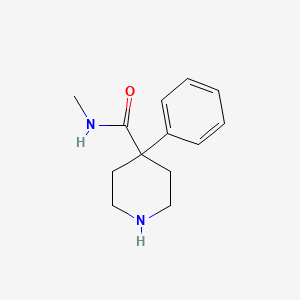

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-](/img/structure/B3048370.png)

![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B3048387.png)

![[1-(4-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B3048390.png)